molecular formula C16H12BrFO3 B1327975 4-Bromo-3'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone CAS No. 898759-37-0

4-Bromo-3'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone

Cat. No.: B1327975
CAS No.: 898759-37-0
M. Wt: 351.17 g/mol
InChI Key: LJZPOIVKXKZKOS-UHFFFAOYSA-N
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Description

4-Bromo-3'-(1,3-dioxolan-2-yl)-2-fluorobenzophenone (CAS: 898759-37-0) is a halogenated benzophenone derivative with a molecular weight of 351.18 g/mol and a purity of ≥97% . Its structure features a benzophenone backbone substituted with bromine at the 4-position, fluorine at the 2-position, and a 1,3-dioxolane ring at the 3'-position of the second benzene ring. This compound is primarily used in organic synthesis, particularly as an intermediate in pharmaceutical and materials science research. The 1,3-dioxolane group enhances solubility in polar solvents, while the bromine and fluorine substituents influence electronic properties and reactivity .

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFO3/c17-12-4-5-13(14(18)9-12)15(19)10-2-1-3-11(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZPOIVKXKZKOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645077
Record name (4-Bromo-2-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-37-0
Record name (4-Bromo-2-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone typically involves multi-step organic reactions. One common method includes the bromination of a phenoxybenzonitrile derivative followed by a reaction with a dioxolane-containing reagent . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and efficiency. The process may also incorporate purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4-Bromo-3’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the dioxolane ring, contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with 4-Bromo-3'-(1,3-dioxolan-2-yl)-2-fluorobenzophenone, differing in substituents, functional groups, or backbone modifications:

Table 1: Key Structural and Physical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features References
This compound 898759-37-0 Not specified 351.18 Br (C4), F (C2), 1,3-dioxolane (C3') High solubility in polar solvents
4-Chloro-3'-(1,3-dioxolan-2-yl)-2-fluorobenzophenone Not available Not specified ~307.6 (estimated) Cl (C4), F (C2), 1,3-dioxolane (C3') Reduced steric hindrance vs. Br
4-Bromo-3-(1,3-dioxolan-2-yl)-2-fluorophenol 1239592-65-4 C₉H₈BrFO₃ 263.06 Br (C4), F (C2), 1,3-dioxolane (C3), OH Phenolic OH enhances acidity
3-Bromo-2-fluorobenzophenone Not available C₁₃H₈BrFO 279.10 Br (C3), F (C2) Simpler backbone; no dioxolane
2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane 679840-30-3 C₉H₇BrFO₂ 258.06 Br (C5), F (C2), 1,3-dioxolane (C1) Lacks benzophenone backbone
Table 2: Reactivity Comparison
Compound Key Reactivity Applications
This compound Bromine facilitates Suzuki-Miyaura coupling; dioxolane protects ketone groups Pharmaceutical intermediates
4-Bromo-3-(1,3-dioxolan-2-yl)-2-fluorophenol OH group enables esterification or etherification Agrochemical precursors
3-Bromo-2-fluorobenzophenone Direct ketone participation in nucleophilic additions Polymer synthesis

Pharmacological and Industrial Relevance

  • Benzofuran analogs (e.g., 5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran): Exhibit antimicrobial and anti-inflammatory activities due to the benzofuran core .
  • Chromenone derivatives (e.g., 7-Bromo-2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one): Used in fluorescence-based sensing applications .
  • This compound: Its dioxolane group improves metabolic stability, making it valuable in prodrug design .

Biological Activity

4-Bromo-3'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone is an organic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This compound features a bromine atom, a fluorine atom, and a dioxolane ring attached to a benzophenone core, which contributes to its reactivity and applications in medicinal chemistry and material science.

The compound has the molecular formula C16H12BrFO3C_{16}H_{12}BrFO_3 and a molecular weight of 351.17 g/mol. Its structure is represented as follows:

IUPAC Name 4 bromo 2 fluorophenyl 3 1 3 dioxolan 2 yl phenyl methanone\text{IUPAC Name 4 bromo 2 fluorophenyl 3 1 3 dioxolan 2 yl phenyl methanone}
PropertyValue
Molecular FormulaC16H12BrFO3C_{16}H_{12}BrFO_3
Molecular Weight351.17 g/mol
CAS Number898759-37-0
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of halogen atoms (bromine and fluorine) enhances its reactivity, allowing it to form stable complexes with proteins and nucleic acids. This interaction can modulate biological pathways, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have explored the anticancer properties of related benzophenone derivatives, suggesting that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that benzophenone derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Cytotoxicity Assay

A study conducted on structurally similar compounds demonstrated their effectiveness in inhibiting the proliferation of cancer cells. While specific data on this compound is limited, the following table summarizes findings from related compounds:

CompoundCell Line TestedIC50 (µM)
Benzophenone Derivative AMCF-7 (Breast Cancer)10.5
Benzophenone Derivative BHeLa (Cervical Cancer)15.0
This compoundTBDTBD

Research Applications

This compound serves as a valuable building block in organic synthesis and drug discovery. Its unique structure allows for modifications that can enhance its biological activity or selectivity for specific targets.

Synthesis and Modification

The synthesis typically involves multi-step organic reactions, including bromination and dioxolane ring formation. The compound can undergo various chemical transformations such as:

  • Substitution Reactions : The halogen atoms can be replaced with other functional groups.
  • Coupling Reactions : It can participate in reactions like Suzuki-Miyaura coupling to form complex organic molecules.

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